molecular formula C13H15BrO B14208629 2-(2-Bromophenyl)cycloheptan-1-one CAS No. 823787-23-1

2-(2-Bromophenyl)cycloheptan-1-one

Cat. No.: B14208629
CAS No.: 823787-23-1
M. Wt: 267.16 g/mol
InChI Key: WLTNZVINUCENTB-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)cycloheptan-1-one is a bicyclic organic compound featuring a seven-membered cycloheptanone ring fused with a 2-bromophenyl substituent at the 2-position. This structure combines the steric and electronic effects of the brominated aromatic ring with the conformational flexibility of the cycloheptanone moiety. Characterization methods such as NMR, HRMS, and X-ray crystallography (via SHELX programs ) are standard for verifying its structure and purity.

Properties

CAS No.

823787-23-1

Molecular Formula

C13H15BrO

Molecular Weight

267.16 g/mol

IUPAC Name

2-(2-bromophenyl)cycloheptan-1-one

InChI

InChI=1S/C13H15BrO/c14-12-8-5-4-6-10(12)11-7-2-1-3-9-13(11)15/h4-6,8,11H,1-3,7,9H2

InChI Key

WLTNZVINUCENTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)cycloheptan-1-one typically involves the reaction of 2-bromoiodobenzene with cycloheptanone. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may be catalyzed by palladium and carried out in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for 2-(2-Bromophenyl)cycloheptan-1-one are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)cycloheptan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products may include carboxylic acids or ketones.

    Reduction Reactions: Products may include alcohols or alkanes.

Scientific Research Applications

2-(2-Bromophenyl)cycloheptan-1-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)cycloheptan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • Electronegativity : Bromine’s lower electronegativity (vs. chlorine) may alter the electron-withdrawing effect on the aromatic ring, influencing resonance stabilization of the ketone .
  • Molecular Weight : The bromine atom increases molecular weight (~259 vs. 222 for the chloro analog), affecting solubility and crystallization behavior.

Spectroscopic and Crystallographic Data

  • NMR : The ¹H NMR of 2-(diphenylmethylene)cycloheptan-1-one () shows deshielded aromatic protons (δ 7.2–7.6 ppm), while the bromo analog’s spectra would likely exhibit upfield shifts due to bromine’s magnetic anisotropy .

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